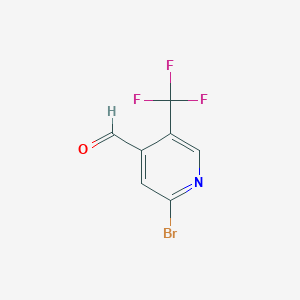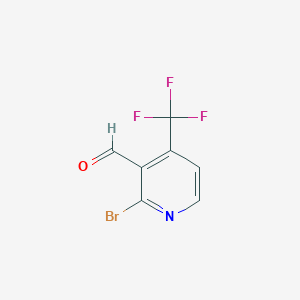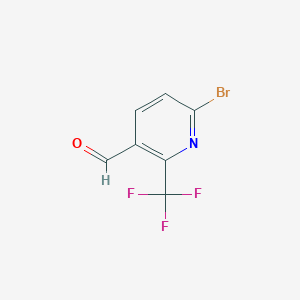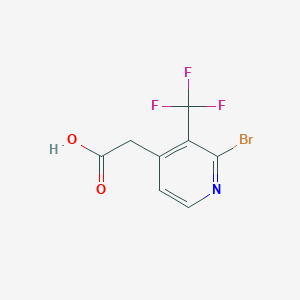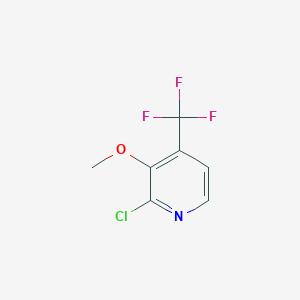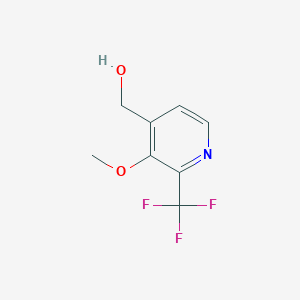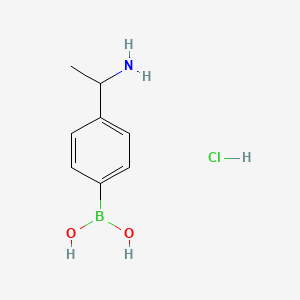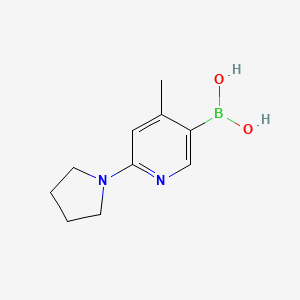
4-Ethynyl-1-phenyl-1H-pyrazole
Overview
Description
4-Ethynyl-1-phenyl-1H-pyrazole is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C11H8N2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for this compound is 1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H, (H,6,7) .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed cross-coupling reactions . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
The molecular weight of this compound is 92.1 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 238.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 114.3±12.8 °C .Scientific Research Applications
1. Structural and Spectral Investigations
4-Ethynyl-1-phenyl-1H-pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been extensively studied for their structural and spectral properties. These compounds are characterized using techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. Such investigations are crucial in understanding the molecular geometry and electronic transitions within these molecules, which can have significant implications in material science and molecular design (Viveka et al., 2016).
2. Synthesis of Electron Donor-Acceptor Substituted Pyrazoles
Pyrazoles substituted with electron donor-acceptor groups are synthesized for potential applications in nonlinear optical properties. These derivatives are crafted through cyclocondensation of ethynyl ketones, showing regioselectivity depending on the reaction conditions. Such materials are promising in the field of optical electronics and photonics (Miller & Reiser, 1993).
3. Annular Tautomerism Studies
The study of NH-pyrazoles, closely related to this compound, provides insights into tautomerism in both solid and solution states. This research is significant in pharmaceutical chemistry, as tautomerism can affect the biological activity of compounds (Cornago et al., 2009).
4. Silver(I) Complex Synthesis
The synthesis of silver(I) complexes containing this compound derivatives explores their potential in coordination chemistry. These complexes are interesting for their unique structural features and potential applications in catalysis and material science (Reger et al., 2003).
5. Electrocatalyzed Transformations
Studies on the electrocatalyzed transformation of pyrazole derivatives in green mediums explore eco-friendly synthesis methods. Such transformations are significant in developing sustainable chemical processes (Vafajoo et al., 2015).
Future Directions
Pyrazoles, including 4-Ethynyl-1-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research could focus on developing novel synthetic techniques and exploring the biological activity of pyrazole derivatives .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
It’s worth noting that pyrazole derivatives have been synthesized with antioxidant activity by incorporating specific functional groups onto the pyrazole ring . These derivatives may scavenge free radicals, inhibit lipid peroxidation, and modulate key antioxidant enzymes .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological effects
Result of Action
Pyrazole derivatives have been associated with various biological activities, including antioxidant activity
Biochemical Analysis
Biochemical Properties
4-Ethynyl-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific active sites of enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cell lines, this compound has been reported to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . Additionally, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, such as DNA replication and protein synthesis. These temporal effects are essential for understanding the compound’s potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound has been found to accumulate in the liver and kidneys, which are primary sites for its metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biological effects.
Properties
IUPAC Name |
4-ethynyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRHXHUVZXHAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


